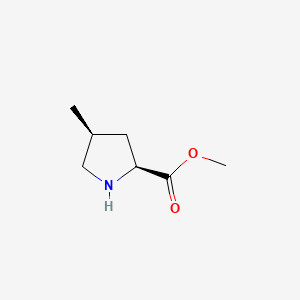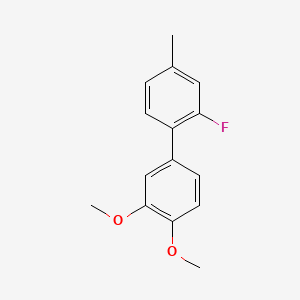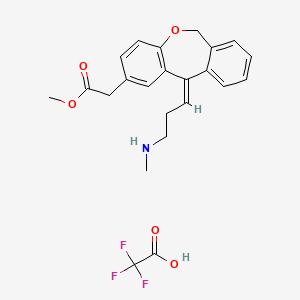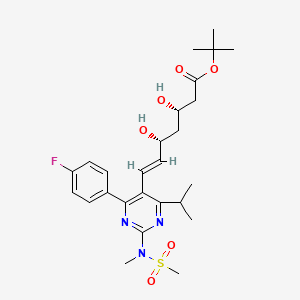
Parbendazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. This compound is primarily used as an anthelmintic agent, meaning it is effective against parasitic worms. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Parbendazole, providing insights into its behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Parbendazole-d3 involves the incorporation of deuterium atoms into the Parbendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of the benzimidazole core.
Deuterium Incorporation: Deuterium is introduced through catalytic hydrogenation or deuterium exchange reactions.
Final Assembly: The labeled benzimidazole is then coupled with a carbamate group to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core.
Deuterium Labeling: Efficient incorporation of deuterium using industrial-grade catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions: Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent benzimidazole form.
Substitution: Nucleophilic substitution reactions can modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent benzimidazole.
Substitution Products: Various substituted benzimidazole derivatives.
科学研究应用
Parbendazole-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Parbendazole.
Biology: Helps in understanding the interaction of Parbendazole with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like acute myeloid leukemia and head and neck squamous cell carcinoma
Industry: Employed in the development of new anthelmintic drugs and in veterinary medicine.
作用机制
Parbendazole-d3 exerts its effects by inhibiting microtubule assembly. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell death. The molecular targets include tubulin and associated proteins involved in cell division and intracellular transport .
相似化合物的比较
Albendazole: Another benzimidazole carbamate with similar anthelmintic properties.
Mebendazole: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Fenbendazole: Used in veterinary medicine with a broader spectrum of activity.
Uniqueness of Parbendazole-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, as it allows for detailed pharmacokinetic studies.
This compound stands out due to its unique labeling and specific applications in scientific research, making it a valuable compound in both medicinal chemistry and pharmacological studies.
属性
CAS 编号 |
1613439-58-9 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
250.316 |
IUPAC 名称 |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
InChI 键 |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
同义词 |
N-(6-Butyl-1H-benzimidazol-2-yl)carbamic Acid Methyl Ester-d3; 5-Butyl-2-(carbomethoxyamino)benzimidazole-d3; Helatac-d3; Helmatac-d3; Methyl (5-butyl-1H-benzimidazol-2-yl)carbamate-d3; Methyl 5(6)-butyl-2-benzimidazolecarbamate-d3; Methyl 5-butylben |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
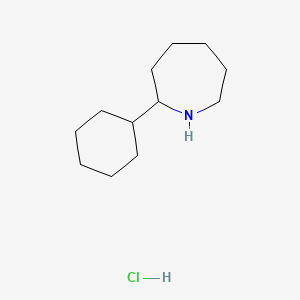
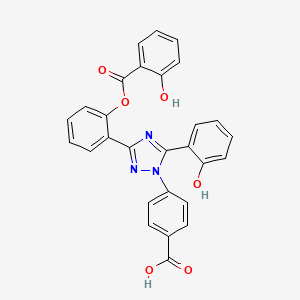
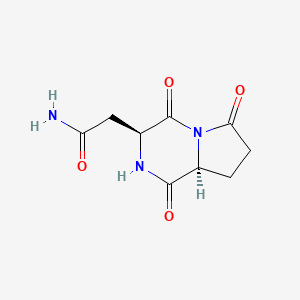
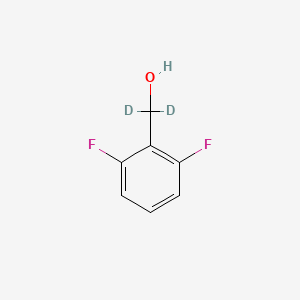
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
